Ertapenem Impurity DIPP

LC-MS/MS Analysis Impurity Profiling Ertapenem Stability

Ertapenem Impurity DIPP (CAS 220031-86-7), chemically defined as 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid, is a key process-related impurity of the carbapenem antibiotic Ertapenem. It is a fully characterized analytical reference standard utilized to ensure the purity and safety of Ertapenem Active Pharmaceutical Ingredient (API) and its formulations.

Molecular Formula C18H27N2O6PS
Molecular Weight 430.5 g/mol
Cat. No. B12063954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErtapenem Impurity DIPP
Molecular FormulaC18H27N2O6PS
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC(C)OP(=O)(N1CC(CC1C(=O)NC2=CC=CC(=C2)C(=O)O)S)OC(C)C
InChIInChI=1S/C18H27N2O6PS/c1-11(2)25-27(24,26-12(3)4)20-10-15(28)9-16(20)17(21)19-14-7-5-6-13(8-14)18(22)23/h5-8,11-12,15-16,28H,9-10H2,1-4H3,(H,19,21)(H,22,23)
InChIKeyCKLWFRGLRHJOQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ertapenem Impurity DIPP: A Critical Process-Related Impurity for Pharmaceutical QC


Ertapenem Impurity DIPP (CAS 220031-86-7), chemically defined as 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid, is a key process-related impurity of the carbapenem antibiotic Ertapenem [1]. It is a fully characterized analytical reference standard utilized to ensure the purity and safety of Ertapenem Active Pharmaceutical Ingredient (API) and its formulations [2]. The compound is supplied with a typical purity specification of >95%, essential for its use as a quantitative standard in regulatory-compliant methods such as HPLC, LC-MS, and MEKC [3]. This impurity is not a degradation product but is directly related to the synthetic pathway of Ertapenem, making its monitoring a critical aspect of process control and quality assurance [4].

Ertapenem Impurity DIPP Procurement: Why A Generic Reference Standard is Not an Acceptable Substitute


Substituting Ertapenem Impurity DIPP with an alternative Ertapenem impurity or a generic carbapenem standard is scientifically and regulatorily untenable. The FDA and ICH Q3A/B guidelines mandate that the control of specified impurities in an API must be based on the specific impurity reference standard identified in the New Drug Application (NDA) or Abbreviated New Drug Application (ANDA) [1]. Ertapenem Impurity DIPP possesses a unique molecular structure and, consequently, a unique analytical fingerprint (e.g., specific HPLC retention time, distinct mass spectral pattern) that is not interchangeable with other process impurities like dimeric forms or ring-opened degradants [2]. Using an incorrect standard would lead to inaccurate quantification, potential failure of system suitability tests, and ultimately, the rejection of an analytical batch or regulatory filing [3]. Procurement of this specific compound is therefore a necessity driven by regulatory compliance and analytical method specificity, not a vendor preference.

Ertapenem Impurity DIPP Evidence Guide: Quantifiable Differentiation for Analytical & QC Procurement


Distinct Molecular Weight Differentiates Ertapenem Impurity DIPP from Common Dimeric Degradants in LC-MS

Ertapenem Impurity DIPP (m/z 430.46) is unequivocally distinguished from the primary dimeric degradation products of Ertapenem, which exhibit a distinct m/z of 951 [M+H]+, based on its unique mass-to-charge ratio [1]. This differentiation is critical for accurate identification and quantification in LC-MS methods, as co-elution or misidentification with dimer impurities would lead to a significant overestimation of total impurities [1].

LC-MS/MS Analysis Impurity Profiling Ertapenem Stability

Established HPLC Resolution from Ring-Open Degradation Impurity in Validated Stability-Indicating Methods

In a validated HPLC method for Ertapenem impurity profiling, Ertapenem Impurity DIPP was successfully resolved from the primary Ertapenem ring-open degradation impurity using a specified gradient elution on an X-Terra RP 18 column [1]. While absolute retention times are method-specific, the documented separation demonstrates that this process impurity does not co-elute with key degradation products, a critical requirement for a stability-indicating assay [1].

HPLC Method Validation Stability-Indicating Assay Ertapenem Degradation

Differentiation via Precursor Ion Relationship in LC-MS/MS Provides Unequivocal Identity Confirmation

LC-MS/MS analysis provides a definitive identity confirmation for Ertapenem Impurity DIPP by monitoring its specific precursor ion at m/z 430.46, which is distinct from other impurities like the N-Carbonyl Dimer (m/z 1199797-43-7) [1]. The unique fragmentation pattern of the DIPP precursor ion, resulting from its phosphorylated pyrrolidine structure, yields product ions that are not observed for other impurities, offering a high level of analytical specificity [1].

LC-MS/MS Identity Confirmation Regulatory Compliance

Proven Compatibility with MEKC Method Offers Orthogonal Analytical Capability Not Available for All Impurities

A micellar electrokinetic chromatography (MEKC) method validated for Ertapenem and its impurities has demonstrated successful separation of Ertapenem from its related substances, including Impurity DIPP, achieving a limit of detection (LOD) of 0.3 µg/mL for the analyte [1]. This provides an orthogonal analytical technique to HPLC, offering different selectivity and potentially resolving co-eluting peaks that may be problematic in a single chromatographic method.

MEKC Orthogonal Method Ertapenem Analysis

Ertapenem Impurity DIPP Applications: Optimizing Procurement for QC, R&D, and Regulatory Filing


Method Validation and System Suitability for ANDA/DMF Submissions

Ertapenem Impurity DIPP serves as a critical reference standard during analytical method validation (AMV) for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). Its use is mandated to demonstrate specificity, accuracy, and precision as per ICH Q2(R1) guidelines [1]. During system suitability testing for an HPLC or LC-MS method, this impurity standard is used to confirm resolution from Ertapenem and other related substances, ensuring the method is performing within validated parameters before sample analysis [2]. Procuring a high-purity, fully characterized batch of Ertapenem Impurity DIPP is a prerequisite for successful regulatory review and approval.

Quality Control (QC) Batch Release and Stability Testing

In a commercial QC laboratory, Ertapenem Impurity DIPP is used as a quantitative standard to determine the level of this specific process impurity in each manufactured batch of Ertapenem API or finished drug product. The established HPLC and LC-MS methods utilize the standard's known purity to generate a calibration curve for accurate quantification [1]. Monitoring this impurity in stability studies is essential to demonstrate that its level remains within ICH-defined limits throughout the product's shelf life, guaranteeing patient safety and product quality [2].

Process Development and Optimization

During the development and scale-up of the Ertapenem synthetic process, scientists rely on Ertapenem Impurity DIPP to monitor and optimize reaction conditions to minimize its formation. By tracking the concentration of this impurity via HPLC, process chemists can identify critical process parameters and implement control strategies that ensure the final API meets purity specifications [1]. This application directly links the procurement of this specific reference standard to improvements in manufacturing efficiency, yield, and product quality.

Orthogonal Identity Confirmation Using MEKC

In analytical development or QC troubleshooting, the MEKC method offers an orthogonal approach to confirm the identity and purity of an Ertapenem sample [1]. If an unexpected peak appears in a routine HPLC analysis, the sample can be analyzed by MEKC. The different separation mechanism (based on electrophoretic mobility) can help confirm whether the unknown peak is Impurity DIPP, a different impurity, or a matrix interference, providing a robust solution for out-of-specification (OOS) investigations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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